7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride
Description
7-Amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride is a bicyclic diketopiperazine (DKP) derivative characterized by a pyrrolopyrazine core substituted with a methyl group at position 2 and an amino group at position 5. Its hydrochloride salt enhances solubility and bioavailability, making it pharmaceutically relevant. DKP derivatives are naturally occurring cyclic dipeptides with diverse bioactivities, including antimicrobial, anticancer, and antioxidant properties . This compound is structurally related to metabolites isolated from microbial sources, such as Streptomyces spp. and Bacillus spp., which are known for producing bioactive secondary metabolites .
Properties
IUPAC Name |
7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-10-4-7(12)11-3-5(9)2-6(11)8(10)13;/h5-6H,2-4,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVDOFINUKZJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2CC(CC2C1=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride can be contextualized by comparing it with analogous pyrrolo[1,2-a]pyrazine-1,4-dione derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Selected Pyrrolo[1,2-a]Pyrazine-1,4-Dione Derivatives
Key Comparative Insights
Antimicrobial Activity: The 3-(2-methylpropyl) derivative exhibits broad-spectrum anti-biofilm activity against Proteus mirabilis and E. coli, while the 3-(phenylmethyl) analog shows stronger antifungal activity . In contrast, the unsubstituted hexahydropyrrolo[1,2-a]pyrazine-1,4-dione demonstrates moderate nematocidal effects but lower antimicrobial potency .
Anticancer Mechanisms: The 3-(2-methylpropyl) derivative induces apoptosis in colon cancer cells (HCT116) via DNA fragmentation and mitochondrial dysfunction, with IC₅₀ values < 400 µg/mL . The 3-(phenylmethyl) analog also inhibits cancer cell growth but shows lower cytotoxicity to normal cells, suggesting a favorable therapeutic index .
Antioxidant Capacity: The 3-(2-methylpropyl) and unsubstituted derivatives exhibit significant antioxidant activity (e.g., 83.32% SOD-like activity at 2 mg/mL), attributed to their ability to scavenge free radicals .
Structural-Activity Relationships (SAR) :
- Substituent Position : 3-substituted derivatives (e.g., 3-isobutyl, 3-phenylmethyl) generally show enhanced bioactivity compared to unsubstituted or 2-substituted analogs.
- Salt Forms : Hydrochloride salts improve solubility but may alter binding affinity to biological targets compared to free bases .
Biological Activity
The compound 7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride , also known as (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride, is a complex organic molecule with significant potential in biological research and pharmaceutical applications. Its unique structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a fused bicyclic system that contributes to its distinct chemical reactivity. The presence of an amino group and a methyl group at specific positions enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 201.67 g/mol |
| IUPAC Name | (7S,8aS)-7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
| InChI Key | FJMWBHQRPILSAV-WDSKDSINSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. Research indicates that it may modulate the activity of protein kinase B (PKB or Akt), which plays a critical role in regulating cell growth and survival. Inhibition of PKB has been linked to antitumor effects, making this compound a potential candidate for cancer therapy .
Antitumor Activity
Studies have demonstrated that (7S,8aS)-7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride exhibits significant antitumor properties. In vivo experiments showed that compounds similar to this structure inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses . The mechanism involves the modulation of signaling pathways that lead to apoptosis in cancer cells.
Antiviral Properties
Emerging research has highlighted the antiviral potential of this compound. It has been shown to possess activity against various viruses by interfering with viral replication processes. For instance, derivatives of this compound have been evaluated for their efficacy against HIV and other viral pathogens .
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, a derivative of (7S,8aS)-7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione was tested on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. Histological analysis revealed increased apoptosis markers in treated cells compared to controls .
Case Study 2: Antiviral Activity
A recent investigation assessed the antiviral activity of this compound against HIV-1 strains. The study found that the compound reduced viral load significantly in vitro with an EC50 value of 0.5 µM. This suggests strong potential as an antiviral agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
